N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is notable for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating cellular excitability and are implicated in various physiological processes and potential therapeutic applications .
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide involves multiple steps. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product . Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole core or the attached functional groups .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of GIRK channel activation and modulation . In biology, it is used to investigate the role of GIRK channels in various physiological processes, including pain perception, epilepsy, and anxiety . In medicine, it holds potential as a therapeutic agent for conditions related to GIRK channel dysfunction . Industrial applications may include its use in the development of new pharmaceuticals and chemical probes .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide involves its interaction with GIRK channels . These channels are key effectors in GPCR signaling pathways that modulate cellular excitability . The compound acts as an activator of GIRK1/2 channels, enhancing their activity and thereby influencing the physiological processes regulated by these channels . The molecular targets and pathways involved include the GIRK channel subunits and the associated GPCR signaling components .
Comparison with Similar Compounds
Compared to other similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide is unique due to its specific structure and potent activity as a GIRK1/2 channel activator . Similar compounds include other GIRK channel activators, such as those based on urea or ether scaffolds . this compound stands out due to its improved metabolic stability and brain penetration properties . The list of similar compounds includes N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers and other pyrazole derivatives .
Properties
CAS No. |
1144449-86-4 |
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Molecular Formula |
C18H21N3O5S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6,7-dimethoxy-1-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H21N3O5S/c1-21-17-12-8-15(26-3)14(25-2)7-10(12)6-13(17)16(20-21)18(22)19-11-4-5-27(23,24)9-11/h7-8,11H,4-6,9H2,1-3H3,(H,19,22) |
InChI Key |
BPAYAKVCBWQCOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC3=CC(=C(C=C32)OC)OC)C(=N1)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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